molecular formula C5H9NO2 B7952050 3-Hydroxycyclobutane-1-carboxamide

3-Hydroxycyclobutane-1-carboxamide

Cat. No. B7952050
M. Wt: 115.13 g/mol
InChI Key: RNDYEEJJKAZJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxycyclobutane-1-carboxamide is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxycyclobutane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxycyclobutane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tumor Imaging : The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) shows promise for tumor imaging with positron emission tomography. An improved synthesis method for the precursor of anti-[18F]FACBC, which includes 3-Hydroxycyclobutane-1-carboxamide as a major non-radioactive species, has been developed for routine human use (McConathy et al., 2003).

  • Chiral Crystalline Environment : A study explored the crystal structures and photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, including a compound that afforded chiral crystals using a P2(1) crystal system. This demonstrates the utility of 3-Hydroxycyclobutane-1-carboxamide in creating chiral crystals and understanding molecular chirality (Yagishita et al., 2011).

  • Synthesis of Derivatives : Short gram-scale syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry were described. This is significant for understanding the stereochemical outcomes in synthetic chemistry (Chang et al., 2018).

  • Antiproliferative Agents : Modifications of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid have shown potential in designing effective drugs for cancer treatment. A study combined this derivative with N-methylpyrazole as a carrier ligand to investigate its antiproliferative effects on various cell lines (Pavlova et al., 2023).

  • Ring-Opening Metathesis Polymerization (ROMP) : The reactivities of 1-substituted cyclobutene derivatives, including carboxamides, were investigated as substrates for ROMP. This research helps understand the stereochemical outcomes in polymerization processes (Song et al., 2010).

properties

IUPAC Name

3-hydroxycyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(8)3-1-4(7)2-3/h3-4,7H,1-2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDYEEJJKAZJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxycyclobutane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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